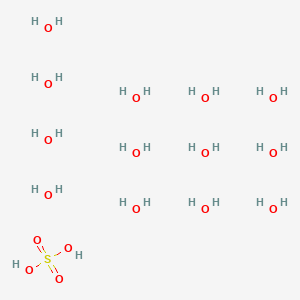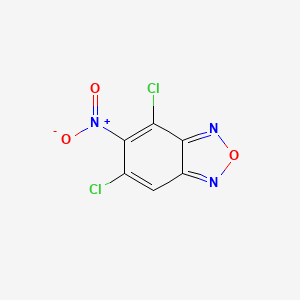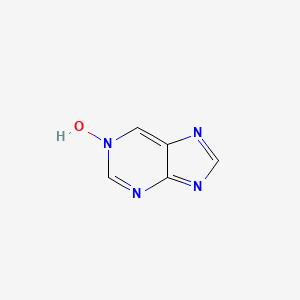
9H-Purine, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 1-oxide is a derivative of purine, a heterocyclic aromatic organic compound. Purine itself is a fundamental structure in biochemistry, forming the backbone of important biomolecules such as DNA and RNA. The 1-oxide derivative introduces an oxygen atom into the purine ring, which can significantly alter its chemical properties and biological activities.
準備方法
The synthesis of 9H-Purine, 1-oxide typically involves the oxidation of purine. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
化学反応の分析
9H-Purine, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to purine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9H-Purine, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 9H-Purine, 1-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting their activity. This can lead to alterations in cellular processes such as DNA replication and repair. The compound may also affect signaling pathways by interacting with purine receptors.
類似化合物との比較
9H-Purine, 1-oxide can be compared with other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential nucleobase in DNA and RNA.
Xanthine: A purine derivative involved in the metabolism of nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine. The uniqueness of this compound lies in its oxidized state, which imparts different chemical and biological properties compared to its non-oxidized counterparts.
特性
CAS番号 |
332875-28-2 |
|---|---|
分子式 |
C5H4N4O |
分子量 |
136.11 g/mol |
IUPAC名 |
1-hydroxypurine |
InChI |
InChI=1S/C5H4N4O/c10-9-1-4-5(8-3-9)7-2-6-4/h1-3,10H |
InChIキー |
TUUQUSLFBYMDFB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N2)N=CN1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
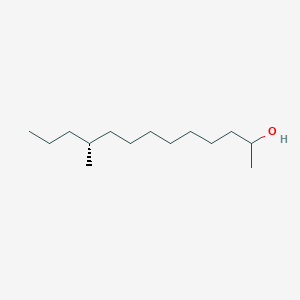
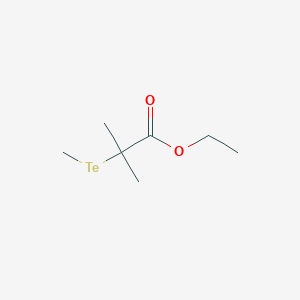
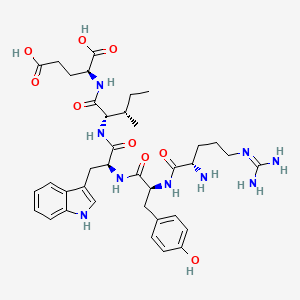
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

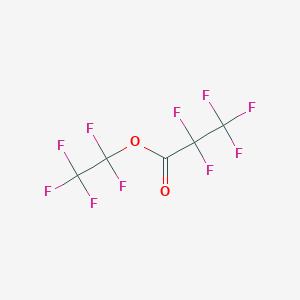
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
